molecular formula C23H24N4O5S3 B2558479 (Z)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-37-2

(Z)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2558479
M. Wt: 532.65
InChI Key: VBNYAPKXNBYYNX-BZZOAKBMSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzamide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiazole group could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Sulfonamides and Their Importance in Medicinal Chemistry

The primary sulfonamide moiety, a critical component of many clinically used drugs, signifies the broad applicability and significance of sulfonamides in medicinal chemistry. Notably, this group is integral to a variety of therapeutic agents, ranging from diuretics and carbonic anhydrase inhibitors (CAIs) to antiepileptics and antipsychotics. The exploration of sulfonamides, including compounds related to the specified chemical structure, has led to innovations in drug development. For instance, novel drugs with anticancer and antiglaucoma properties have been investigated, highlighting the ongoing need for selective and potent sulfonamides to target specific disease mechanisms, such as CA II for glaucoma and CA IX/XII for tumor diagnostics and treatment. This underscores the versatility and potential of sulfonamides in addressing a spectrum of health conditions, with the prospect of their structural motif being incorporated into future pharmacological agents (Carta, Scozzafava, & Supuran, 2012).

Benzothiazole Derivatives and Their Biological Significance

Benzothiazole derivatives, as represented in the chemical structure of interest, are noteworthy for their broad spectrum of biological activities. These compounds are foundational in more than 200 naturally occurring alkaloids and continue to inspire the development of bioactive molecules with enhanced pharmacological effects. The versatility of benzothiazole derivatives is evident in their wide-ranging pharmacological applications, including antiviral, antimicrobial, antidiabetic, anticancer, and anti-inflammatory activities. The structural modifications of benzothiazole, particularly at the C-2 carbon atom and C-6, are crucial for their biological effectiveness, showcasing the compound's importance in the discovery and optimization of new medicinal agents with potential benefits across various therapeutic areas (Bhat & Belagali, 2020).

properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S3/c1-3-12-27-20-11-10-19(34(24,29)30)14-21(20)33-23(27)25-22(28)17-6-8-18(9-7-17)35(31,32)26-13-4-5-16(2)15-26/h1,6-11,14,16H,4-5,12-13,15H2,2H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNYAPKXNBYYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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